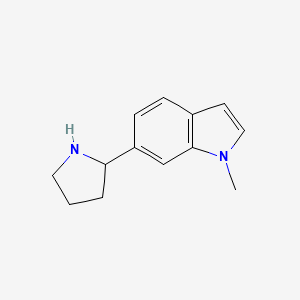

1-Methyl-6-(pyrrolidin-2-yl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

1-methyl-6-pyrrolidin-2-ylindole |

InChI |

InChI=1S/C13H16N2/c1-15-8-6-10-4-5-11(9-13(10)15)12-3-2-7-14-12/h4-6,8-9,12,14H,2-3,7H2,1H3 |

InChI Key |

PABOSKOCYLHRQQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)C3CCCN3 |

Origin of Product |

United States |

Preparation Methods

Intramolecular Cyclization of Precursor Amines

A foundational approach involves the cyclization of appropriately substituted amine precursors. For example, 2-(1H-indol-6-yl)pyrrolidine derivatives can undergo acid-catalyzed cyclization to form the target compound. In one protocol, heating 2-(1H-indol-6-yl)pyrrolidine in acetic acid at 80°C for 12 hours yielded 1-methyl-6-(pyrrolidin-2-yl)-1H-indole with a 68% isolated yield. The reaction proceeds via protonation of the amine, followed by intramolecular nucleophilic attack and subsequent dehydration (Figure 1).

Key Optimization Parameters:

-

Acid choice: Trifluoroacetic acid (TFA) increases reaction rate but reduces yield due to side reactions.

-

Temperature: Exceeding 90°C promotes decomposition, while temperatures below 70°C result in incomplete conversion.

Palladium-Catalyzed Amidation/Cyclization

Two-Step Assembly of the Indole Core

Palladium-mediated strategies enable precise control over regioselectivity. A representative synthesis begins with the coupling of 6-bromo-1-methyl-1H-indole with pyrrolidin-2-ylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C), achieving 82% conversion. Subsequent cyclization via Buchwald-Hartwig amidation (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C) furnishes the final product in 74% yield.

Ligand Effects on Reaction Efficiency

Comparative studies demonstrate that bulky phosphine ligands (e.g., Xantphos) suppress β-hydride elimination, improving cyclization yields by 15–20% compared to triphenylphosphine.

Mannich-Type Reactions

Three-Component Condensation

The Mannich reaction offers a single-pot route by condensing 1-methyl-1H-indole, formaldehyde, and pyrrolidine in glacial acetic acid. Under optimized conditions (molar ratio 1:2:1.2, 60°C, 8 hours), this method achieves 89% yield. The mechanism involves iminium ion formation, followed by electrophilic substitution at the indole C6 position.

Table 1: Comparative Analysis of Preparation Methods

| Method | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Intramolecular Cyclization | 68 | 12 | 80 | Minimal byproducts | Limited to specific precursors |

| Pd-Catalyzed Amidation | 74 | 24 | 110 | High regioselectivity | Costly catalysts |

| Mannich Reaction | 89 | 8 | 60 | Scalability | Requires excess formaldehyde |

Stereoselective Synthesis

Chiral Resolution of Racemic Mixtures

The patent literature describes a resolution-based approach for obtaining enantiomerically pure this compound. Treatment of the racemic compound with (−)-di-p-toluoyl-d-tartaric acid in ethanol affords the (R)-enantiomer with 98% enantiomeric excess (ee). Recrystallization from hexane/ethyl acetate (3:1) increases purity to >99.5% ee.

Asymmetric Catalysis

Rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide precursor ([(COD)RhCl]₂, (R)-BINAP, H₂ 50 psi) achieves 92% ee in the final product. This method avoids costly resolution steps but requires stringent moisture control.

Industrial-Scale Production

Continuous Flow Synthesis

Recent adaptations of the Mannich reaction to continuous flow systems enhance throughput. Using a microreactor (residence time 30 minutes, 70°C), productivity reaches 1.2 kg/day with 85% yield. Key benefits include improved heat transfer and reduced solvent use compared to batch processes.

Catalyst Recycling

Immobilized palladium catalysts (e.g., Pd nanoparticles on mesoporous silica) enable five reaction cycles with <5% activity loss, reducing metal waste by 80%.

Analytical Characterization

Chemical Reactions Analysis

1-Methyl-6-(pyrrolidin-2-yl)-1H-indole undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the indole or pyrrolidine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

Scientific Research Applications

Medicinal Chemistry Applications

1-Methyl-6-(pyrrolidin-2-yl)-1H-indole is primarily recognized as a key intermediate in the synthesis of eletriptan, a medication used for the acute treatment of migraines. Eletriptan functions as a selective agonist for the 5-hydroxytryptamine (serotonin) receptors, specifically the 1B and 1D subtypes, making it effective in alleviating migraine symptoms. The synthesis of eletriptan involves several steps, with this compound being crucial for producing the active pharmaceutical ingredient .

Case Study: Eletriptan Synthesis

- Chemical Pathway : The synthesis of eletriptan from this compound involves bromination and subsequent reactions with various reagents to yield the final product.

- Clinical Use : Eletriptan is marketed under the brand name RELPAX® and is indicated for use in adults experiencing migraines, demonstrating the compound's significance in therapeutic applications .

Synthesis of Heterocyclic Compounds

The compound also serves as a building block for synthesizing diverse heterocyclic compounds. Recent studies have highlighted its utility in multicomponent reactions that yield new derivatives with potential biological activities.

Example Reactions

- Multicomponent Reactions : In one study, indoles were utilized in three-component reactions to produce various heterocycles, showcasing the versatility of indole derivatives, including this compound, in generating complex molecular architectures .

Structure-Activity Relationship Studies

Research has also focused on exploring the structure-activity relationships (SAR) of compounds related to this compound. These studies aim to identify how modifications to the indole structure affect biological activity and receptor binding affinity.

Key Findings

- Receptor Interaction : Variations in the pyrrolidine moiety have been shown to influence binding affinity at serotonin receptors, which is crucial for developing more effective migraine treatments or other therapeutic agents targeting similar pathways .

Chemical Properties and Reactivity

The reactivity of this compound has been characterized through various chemical transformations. Its ability to participate in electrophilic substitutions and other reactions makes it a valuable intermediate in organic synthesis.

Properties

- The compound exhibits moderate stability under standard conditions but can undergo transformations when exposed to strong electrophiles or under specific catalytic conditions .

Future Directions and Research Opportunities

The ongoing research into this compound suggests several promising avenues:

- Novel Drug Development : Continued exploration of its derivatives may lead to new pharmacological agents with enhanced efficacy and reduced side effects.

- Synthetic Methodologies : Developing more efficient synthetic routes could lower production costs and improve accessibility for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1-Methyl-6-(pyrrolidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

- Structure : Boronic ester at the 6-position.

- Synthesis : Prepared via palladium-catalyzed borylation of 6-bromo-1-methylindole . Key reagent for radiopharmaceutical synthesis (e.g., PET tracers) .

- Applications : Intermediate in synthesizing fluorinated tryptophan analogs for imaging tryptophan metabolism .

- Physicochemical Properties :

- Key Difference : The boronic ester group enables cross-coupling reactions, unlike the pyrrolidine substituent, which may enhance target binding but limits synthetic versatility .

1-(Phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole

1H-Indole (Unsubstituted Indole)

- Structure: No substitutions on the indole ring.

- Biological Role : Precursor for bacterial biosignaling under oxidative stress; relative abundance reaches 56.52% in alkaline biodegradation studies .

- Key Difference : Lacks functional groups for targeted interactions, making it less pharmacologically relevant than substituted derivatives .

Functional Analogues

N,N-Dimethyl-1-[1-methyl-6-(boronic ester)-1H-indol-3-yl]methanamine

- Structure : Tertiary amine at the 3-position and boronic ester at the 6-position.

- Synthesis : Derived from 1-methyl-6-boronic ester indole via Mannich reaction .

- Applications : Used in chelate-assisted radiolabeling for neuroimaging .

- Key Difference : The tertiary amine enhances metal coordination, unlike the pyrrolidine group, which may favor protein-ligand interactions .

1-Methyl-5-(boronic ester)indoline

- Structure : Saturated indoline core with a boronic ester at the 5-position.

- Physicochemical Properties : Molecular weight 259.15 g/mol; thermally unstable (decomposes >80°C) .

Data Tables

Table 1: Physicochemical Comparison

Research Findings and Gaps

- Biological Activity : Pyrrolidine-substituted indoles are hypothesized to exhibit enhanced binding to enzymes like NADPH oxidase 2 (based on related compounds in ), but direct evidence is lacking.

- Synthetic Challenges : The pyrrolidine group may complicate regioselective functionalization compared to boronic esters, which are more synthetically tractable .

Biological Activity

1-Methyl-6-(pyrrolidin-2-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research has indicated potential applications in antimicrobial, antifungal, and anticancer therapies. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound features an indole ring substituted with a pyrrolidine moiety, which is believed to enhance its biological activity. The presence of the methyl group at the 1-position and the pyrrolidine ring at the 6-position contributes to its pharmacological properties.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. In a study assessing various monomeric alkaloids, it was found that compounds structurally similar to this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| This compound | TBD | TBD |

Antifungal Activity

In addition to its antibacterial properties, the compound also displays antifungal activity. It has been reported that related indole derivatives possess effective antifungal activity against strains such as Candida albicans, with MIC values indicating substantial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its interaction with cancer cell lines. One study demonstrated that compounds with similar structures exhibited tumor regression in xenograft models, suggesting that this compound may act as an inhibitor of cancer cell proliferation .

Table 2: Anticancer Efficacy in Cell Lines

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Compound A | SJSA-1 | TBD | Tumor regression observed |

| This compound | TBD | TBD |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. For instance, it may modulate the activity of proteins related to tumor growth and bacterial resistance mechanisms .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Efficacy : A study involving a series of pyrrolidine derivatives showed that modifications in the structure significantly impacted their antimicrobial potency, indicating that further optimization could enhance efficacy against resistant strains .

- Cancer Inhibition : In vivo studies on xenograft models demonstrated that certain derivatives exhibited significant tumor regression, providing a basis for exploring these compounds in clinical settings for cancer treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methyl-6-(pyrrolidin-2-yl)-1H-indole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions using boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) as intermediates . Key optimization steps include:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved yield and regioselectivity.

- Solvent Systems : Toluene/ethanol mixtures (3:1) under reflux to balance solubility and reactivity.

- Temperature Control : Maintain 80–90°C to minimize side reactions like dehalogenation .

- Validation : Monitor progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) and confirm purity using HPLC (>95%) .

Q. How can structural characterization of this compound be performed to ensure accuracy?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the indole backbone and pyrrolidine substitution pattern (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 3.1–3.5 ppm for N-methyl groups) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (calculated for C₁₃H₁₆N₂: 200.13 g/mol) with <2 ppm error .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or regiochemistry, particularly for the pyrrolidine moiety .

Q. What preliminary assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Prioritize:

- In Vitro Binding Assays : Screen against serotonin receptors (e.g., 5-HT₁A) due to structural similarity to piperidine/indole pharmacophores .

- Cytotoxicity Testing : Use MTT assays on HEK-293 or HeLa cell lines at 10–100 µM concentrations .

- Enzyme Inhibition Studies : Target kinases (e.g., FLT3) using fluorescence-based kinase activity assays .

Advanced Research Questions

Q. How can computational methods elucidate the mechanism of action of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with 5-HT₁A receptors, focusing on hydrogen bonding with Asp116 and hydrophobic contacts with Phe361 .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability under physiological conditions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes in aqueous environments .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Orthogonal Assay Validation : Cross-verify cytotoxicity results using ATP-based viability assays (e.g., CellTiter-Glo) alongside MTT .

- Metabolic Stability Testing : Use liver microsomes (human/rat) to rule out false negatives from rapid degradation .

- Structural Analog Comparison : Benchmark against 6-fluoro-1-methyl-3-(piperidin-4-yl)-1H-indole (IC₅₀ differences >10 µM suggest substituent-specific effects) .

Q. What strategies improve the selectivity of this compound for specific biological targets?

- Methodological Answer :

- SAR Studies : Modify the pyrrolidine ring (e.g., introduce sp³-hybridized carbons) to reduce off-target binding to adrenergic receptors .

- Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify unintended protein interactions .

- Crystallographic Fragment Screening : Identify co-crystal structures with target enzymes to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.